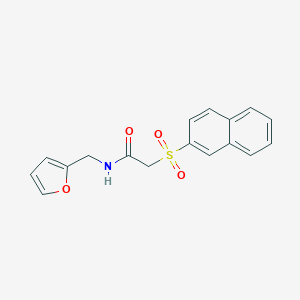
N-(2-furylmethyl)-2-(2-naphthylsulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-2-(2-naphthylsulfonyl)acetamide, also known as FNAS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties and has shown promising results in several scientific research studies.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-2-(2-naphthylsulfonyl)acetamide involves the inhibition of enzymes such as carbonic anhydrase, α-glucosidase, and cholinesterase. The inhibition of these enzymes leads to the reduction of various biochemical and physiological processes, which are responsible for the development of diseases such as Alzheimer's disease, diabetes, and cancer.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(2-naphthylsulfonyl)acetamide has been found to have several biochemical and physiological effects. It has been reported to reduce the levels of glucose in the blood by inhibiting the enzyme α-glucosidase. N-(2-furylmethyl)-2-(2-naphthylsulfonyl)acetamide has also been found to inhibit the activity of carbonic anhydrase, which is responsible for the regulation of acid-base balance in the body. In addition, N-(2-furylmethyl)-2-(2-naphthylsulfonyl)acetamide has been found to inhibit the activity of cholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of cholinesterase leads to the accumulation of acetylcholine, which is responsible for the improvement of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-furylmethyl)-2-(2-naphthylsulfonyl)acetamide in lab experiments include its high potency and specificity towards certain enzymes. N-(2-furylmethyl)-2-(2-naphthylsulfonyl)acetamide has also been found to have low toxicity and high stability, which makes it an ideal candidate for drug development. However, the limitations of using N-(2-furylmethyl)-2-(2-naphthylsulfonyl)acetamide in lab experiments include its high cost and limited availability. The synthesis of N-(2-furylmethyl)-2-(2-naphthylsulfonyl)acetamide is a complex process, which makes it difficult to produce large quantities of the compound.
Orientations Futures
Several future directions for the research of N-(2-furylmethyl)-2-(2-naphthylsulfonyl)acetamide include the development of more efficient and cost-effective synthesis methods, the identification of new targets for N-(2-furylmethyl)-2-(2-naphthylsulfonyl)acetamide, and the evaluation of its potential as a drug candidate for other diseases. Further studies are also needed to determine the long-term effects of N-(2-furylmethyl)-2-(2-naphthylsulfonyl)acetamide on the body and to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-2-(2-naphthylsulfonyl)acetamide involves the reaction between 2-naphthylsulfonyl chloride and 2-furylmethylamine in the presence of a base. The reaction results in the formation of N-(2-furylmethyl)-2-(2-naphthylsulfonyl)acetamide as a white solid. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
N-(2-furylmethyl)-2-(2-naphthylsulfonyl)acetamide has been extensively studied for its potential applications in various scientific research fields. It has been found to be an effective inhibitor of several enzymes such as carbonic anhydrase, α-glucosidase, and cholinesterase. N-(2-furylmethyl)-2-(2-naphthylsulfonyl)acetamide has also shown promising results in the treatment of several diseases such as Alzheimer's disease, diabetes, and cancer. Several studies have reported the use of N-(2-furylmethyl)-2-(2-naphthylsulfonyl)acetamide as a potential drug candidate for these diseases.
Propriétés
Nom du produit |
N-(2-furylmethyl)-2-(2-naphthylsulfonyl)acetamide |
|---|---|
Formule moléculaire |
C17H15NO4S |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-2-naphthalen-2-ylsulfonylacetamide |
InChI |
InChI=1S/C17H15NO4S/c19-17(18-11-15-6-3-9-22-15)12-23(20,21)16-8-7-13-4-1-2-5-14(13)10-16/h1-10H,11-12H2,(H,18,19) |
Clé InChI |
VETLWBDTYCKTRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)NCC3=CC=CO3 |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)NCC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B269811.png)
![ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B269812.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B269825.png)
![3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269859.png)
![3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B269867.png)

![N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269871.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269872.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269873.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269874.png)

![N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269877.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B269878.png)
![2-[2-[4-(2,2-dichlorocyclopropyl)phenyl]-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one](/img/structure/B269880.png)